4-Ethylphenol-D10

Übersicht

Beschreibung

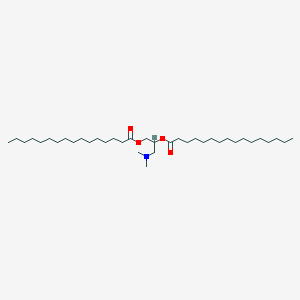

4-Ethylphenol-D10 is the labelled analogue of 4-Ethylphenol . It is used to synthesize 5-HT1A receptor agonists endowed with antinociceptive activity in vivo .

Synthesis Analysis

This compound is primarily effective in the dehydrogenation of para-substituted phenols . The reaction is started by a hydride transfer from the substrate to the N5 position of the FAD .Molecular Structure Analysis

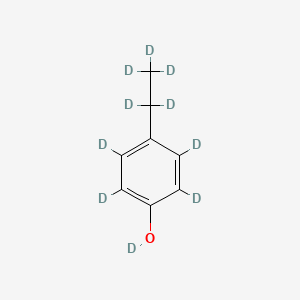

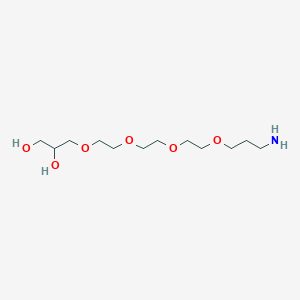

The molecular formula of this compound is C8D10O . The IUPAC Standard InChI of the unlabelled compound is InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Biosynthesis in Escherichia coli

4-Ethylphenol (4-EP) has been synthesized in engineered Escherichia coli, presenting a new strategy for biosynthesis from simple sugars. This could be a foundation for future large-scale industrial applications, especially relevant in pharmaceutical and food industries. The synthesis involves the genes tal, pad, and vpr, encoding enzymes crucial for the conversion of simple carbon sources to 4-EP (Zhang, Long & Ding, 2020).

Production in Dekkera bruxellensis

Studies have shown that the yeast Dekkera bruxellensis converts p-coumaric acid into 4-ethylphenol under specific conditions. This process is significant in the context of wine production, where 4-EP impacts the flavor profile (Dias et al., 2003).

Role in Wine Aroma

The concentration of 4-ethylphenol and its derivatives in wine has been studied for its impact on aroma. Methods like gas chromatography-mass spectrometry have been used for analysis, highlighting its significance in the sensory characteristics of red wine (Pollnitz, Pardon & Sefton, 2000).

Biotransformations by Pseudomonas putida

4-Ethylphenol methylenehydroxylase from Pseudomonas putida has been studied for its ability to act on a range of 4-alkylphenols. This has implications for producing chiral alcohols and understanding the enzyme's activity with different substrates (Hopper & Cottrell, 2003).

Electrochemical Sensing in Wine

Molecularly imprinted polymers have been developed for sensitive and selective determination of 4-ethylphenol in wine. This electrochemical sensor can quantify 4-ethylphenol, demonstrating its utility in quality control and analysis in the wine industry (Domínguez-Renedo et al., 2020).

Environmental Impact Studies

Although focusing on derivatives like 4-nonylphenol, studies have examined the environmental impacts and toxicity of these compounds. This research is crucial in understanding the ecological consequences of alkylphenols (Bettinetti & Provini, 2002).

Wirkmechanismus

Target of Action

4-Ethylphenol-D10 is the deuterium labeled 4-Ethylphenol 4-ethylphenol, the non-deuterated form, is a volatile phenolic compound associated with off-odour in wine .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol .

Pharmacokinetics

It’s known that deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs . This includes the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which can impact its bioavailability .

Result of Action

It’s known that 4-ethylphenol, the non-deuterated form, is associated with off-odour in wine .

Action Environment

It’s known that the penetrative ability of 4-ethylphenol is dependent on its form at the blood brain barrier (bbb) and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the bbb .

Safety and Hazards

Zukünftige Richtungen

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

Biochemische Analyse

Biochemical Properties

4-Ethylphenol-D10, like its parent compound 4-Ethylphenol, is involved in the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . This biochemical reaction yields 4-Ethylphenol

Cellular Effects

Gut-microbiome-derived metabolites, such as this compound, have been shown to modulate neurological health and function . High blood concentrations of host-modified this compound, specifically 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals .

Molecular Mechanism

It is known that once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .

Metabolic Pathways

This compound is involved in the metabolic pathway of the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . This process yields 4-Ethylphenol

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOZKJGKXYMEW-SQSZMTOTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

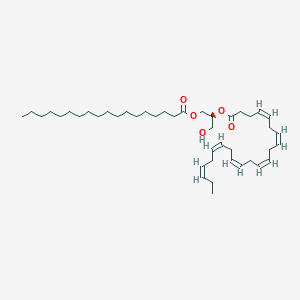

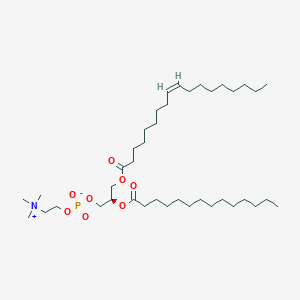

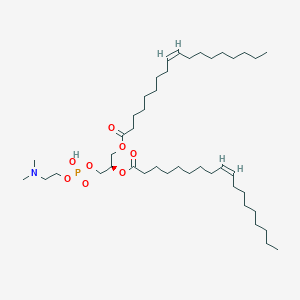

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)

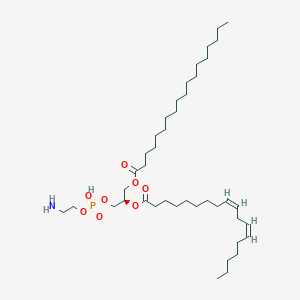

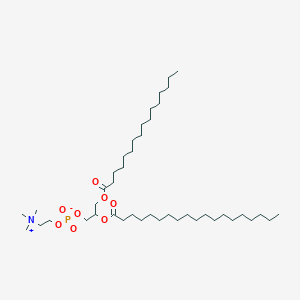

![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)